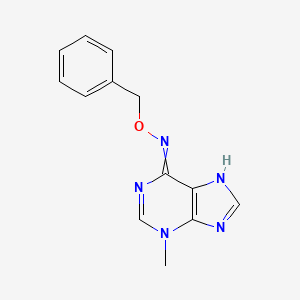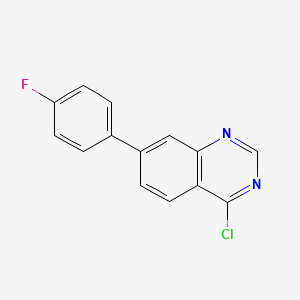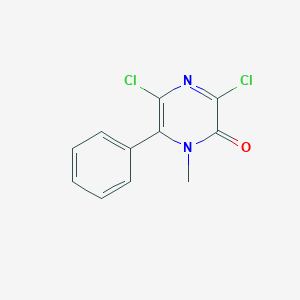
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an indole ring, making it a valuable compound in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Amino Acid Formation: The indole derivative is then reacted with ethyl glycinate hydrochloride under specific conditions to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethylamine derivatives.
Scientific Research Applications
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to neurotransmitters.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may act as a precursor to serotonin, a neurotransmitter, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(1H-indol-3-yl)acetic acid: A closely related compound with similar structural features.
(S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester: Another indole derivative with distinct properties.
Uniqueness
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is unique due to its specific ethyl ester group, which imparts different chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10;/h3-7,11,14H,2,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
OVRCMPYPRVRYBH-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)


![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)







